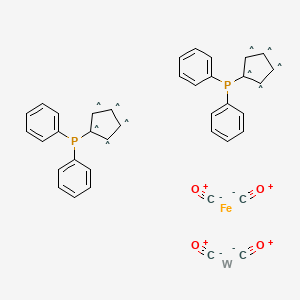

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten

説明

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten (CAS 67292-26-6) is an organometallic complex featuring a tungsten center coordinated to four carbonyl ligands and a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The dppf ligand consists of two diphenylphosphine groups attached to a ferrocene backbone, providing a rigid, electron-rich environment for metal coordination. Key properties include:

- Molecular Formula: C34H28FeP2W(CO)₄ (calculated by combining dppf [C34H28FeP2, MW 554.39] with W(CO)₄) .

- Appearance: Yellow to orange crystalline solid .

- Applications: Widely used in catalysis, particularly in cross-coupling reactions, hydrogenation, and carbonylation due to tungsten’s ability to stabilize multiple oxidation states .

特性

InChI |

InChI=1S/2C17H14P.4CO.Fe.W/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWJSPNSWLNZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].[W] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28FeO4P2W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten typically involves the reaction of tungsten hexacarbonyl with 1,1’-bis(diphenylphosphino)ferrocene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran or dichloromethane. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution of the carbonyl ligands.

Industrial Production Methods

While specific industrial production methods for (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

化学反応の分析

Types of Reactions

(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, or halides.

Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.

Coordination Reactions: The compound can form complexes with other metal centers or ligands, expanding its utility in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten include phosphines, halides, and amines. Reaction conditions often involve inert atmospheres, moderate to high temperatures, and solvents such as tetrahydrofuran or dichloromethane.

Major Products

The major products formed from reactions involving (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted tungsten complexes, while coordination reactions can result in multi-metallic complexes.

科学的研究の応用

(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.

Material Science: The compound is used in the synthesis of advanced materials, such as conducting polymers and coordination polymers, due to its unique electronic properties.

Medicinal Chemistry: Research is ongoing into the potential use of tungsten complexes in medicinal chemistry, particularly in the development of anti-cancer agents.

Biological Studies:

作用機序

The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten in catalytic processes typically involves the coordination of substrates to the tungsten center, followed by activation through ligand exchange or redox processes. The ferrocene moiety provides additional stability and electronic tuning, enhancing the reactivity and selectivity of the tungsten center. Molecular targets and pathways involved in these processes include various organic substrates and intermediates in catalytic cycles.

類似化合物との比較

Metal-Substituted Analogues

The dppf ligand forms tetracarbonyl complexes with other transition metals, such as molybdenum and chromium. These analogues share structural similarities but differ in electronic and steric properties due to the metal’s atomic radius and electron configuration:

Research Findings :

- Tungsten complexes exhibit superior thermal stability in high-temperature reactions compared to molybdenum and chromium analogues due to stronger metal-ligand bonds .

- Molybdenum derivatives are more reactive in alkoxycarbonylation, while chromium complexes show promise in light-driven catalytic cycles .

Ligand-Modified Analogues

Variations in the phosphine substituents on the ferrocene backbone significantly alter steric bulk and electronic donation:

Research Findings :

Non-Ferrocene Phosphine Ligands

Comparisons with non-ferrocene ligands highlight the unique role of the ferrocene backbone:

生物活性

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten is a complex that combines the properties of ferrocene and tungsten, leading to significant interest in its biological applications. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications, particularly in cancer treatment.

Synthesis and Characterization

The synthesis of (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten involves the coordination of tetracarbonyl tungsten with a bidentate phosphine ligand derived from ferrocene. The general reaction can be represented as:

where denotes the ferrocene moiety. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography confirm the structure and coordination environment of the complex.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tungsten complexes, including those with ferrocene derivatives. For instance, research indicates that tungsten-based compounds exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) through mechanisms involving apoptosis induction and reactive oxygen species (ROS) generation .

Table 1: Cytotoxicity of Tungsten Complexes

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten | A549 | 12.5 | Apoptosis induction |

| (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten | MCF-7 | 15.0 | ROS generation |

| Tungsten(IV) complex with O,O-chelate | HCT116 | 10.0 | DNA interaction |

The biological activity of (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten has been attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- ROS Generation : Increased levels of ROS contribute to oxidative stress, which is detrimental to cancer cells.

- DNA Interactions : Studies have shown that tungsten complexes can bind to DNA, interfering with replication and transcription processes .

Case Studies

Several case studies have documented the efficacy of tungsten complexes in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- Multicellular Tumor Spheroid Model : In multicellular spheroid cultures, which better mimic in vivo tumor environments, the compound exhibited enhanced antiproliferative effects compared to monolayer cultures. This suggests improved penetration and efficacy in three-dimensional tumor models .

Q & A

Q. What synthetic routes are available for preparing (1,1'-bis(diphenylphosphino)ferrocene)tetracarbonyltungsten, and what are their key challenges?

The compound is typically synthesized by reacting 1,1'-bis(diphenylphosphino)ferrocene (dppf) with a tungsten carbonyl precursor (e.g., W(CO)₆) under inert conditions. A common challenge is controlling the substitution pattern of CO ligands while retaining the dppf coordination. Lithiation of ferrocene followed by phosphine substitution (e.g., using ClPPh₂) is critical for dppf synthesis, but side reactions like P–S bond cleavage can occur, leading to unintended products . Purification via recrystallization or column chromatography is essential to isolate the tungsten complex.

Q. How can researchers characterize the structure of (1,1'-bis(diphenylphosphino)ferrocene)tetracarbonyltungsten?

Key methods include:

- ¹H/³¹P NMR spectroscopy : To confirm ligand coordination and monitor substitution reactions. The ferrocene protons and phosphorus nuclei provide distinct splitting patterns .

- X-ray crystallography : Resolves the geometry of the tungsten center and ligand arrangement. For example, dppf-based complexes often show a distorted octahedral geometry around the metal .

- IR spectroscopy : Identifies CO stretching frequencies (ν(CO) ~1900–2100 cm⁻¹), which indicate the electronic effects of the dppf ligand on the tungsten center .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of CO gas released during decomposition.

- Storage : Keep under argon/nitrogen in a cool, dry place. Avoid prolonged storage to prevent degradation .

- Waste disposal : Treat as hazardous waste due to heavy metal (tungsten) content and phosphine ligands .

Advanced Research Questions

Q. How does the electronic structure of the tungsten center influence catalytic activity in carbonylative coupling reactions?

The electron-donating dppf ligand increases electron density at the tungsten center, enhancing its ability to activate substrates like CO or alkenes. Density Functional Theory (DFT) studies reveal that the tetracarbonyltungsten moiety stabilizes transition states in migratory insertion steps, critical for C–C bond formation. The ferrocene backbone also provides redox-active properties, enabling electron-transfer pathways in catalytic cycles .

Q. What strategies resolve contradictions in experimental outcomes when using this compound as a catalyst precursor?

- Reaction condition optimization : Vary temperature, solvent polarity, or CO pressure to control ligand substitution rates.

- In-situ monitoring : Use techniques like IR or UV-vis spectroscopy to track intermediate species during catalysis.

- Comparative studies : Test analogous complexes (e.g., with dppf vs. Xantphos ligands) to isolate steric/electronic effects. For example, dppf’s bulky phosphine groups may hinder substrate access in some cases .

Q. How can computational methods (e.g., DFT) predict the reactivity of (1,1'-bis(diphenylphosphino)ferrocene)tetracarbonyltungsten in novel reactions?

- Geometry optimization : Models the ground-state structure and identifies favorable reaction pathways.

- Natural Bond Orbital (NBO) analysis : Quantifies electron donation from dppf to the tungsten center.

- Transition state modeling : Predicts activation barriers for CO insertion or oxidative addition steps. A 2013 study combined DFT with experimental data to rationalize regioselectivity in alkene carbonylations .

Q. What role does the ferrocene backbone play in stabilizing the tetracarbonyltungsten complex under oxidative conditions?

The ferrocene moiety’s redox activity allows it to act as an electron reservoir, mitigating oxidative decomposition of the tungsten center. Cyclic voltammetry studies show reversible Fe²⁺/Fe³⁺ redox couples, which correlate with enhanced stability in aerobic conditions compared to non-ferrocenyl ligands .

Methodological Considerations

Q. How can researchers design experiments to probe ligand substitution kinetics in this complex?

- Stopped-flow UV-vis spectroscopy : Monitor real-time substitution of CO ligands with substrates like phosphines or nitriles.

- Variable-temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) for substitution reactions .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- HPLC-MS : Detects organic byproducts (e.g., free dppf ligand).

- ICP-OES : Measures tungsten content to confirm stoichiometry .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。